molecular formula C12H16N2O4 B1599793 Tert-butyl methyl(3-nitrophenyl)carbamate CAS No. 528882-15-7

Tert-butyl methyl(3-nitrophenyl)carbamate

Cat. No. B1599793
M. Wt: 252.27 g/mol
InChI Key: VILMFFGDPISPFQ-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-nitrophenyl)carbamate is a compound with the molecular formula C12H16N2O4 . It is used in various chemical reactions and has been mentioned in relation to the synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of carbamates, such as Tert-butyl methyl(3-nitrophenyl)carbamate, can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .


Molecular Structure Analysis

The molecular structure of Tert-butyl methyl(3-nitrophenyl)carbamate can be represented by the InChI code: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3 .


Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

Tert-butyl methyl(3-nitrophenyl)carbamate has a molecular weight of 252.27 . It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Material Science Applications

  • Synthesis of Biologically Active Compounds : Tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like osimertinib (AZD9291), showcasing its role in pharmaceutical development through efficient synthetic methods (Zhao et al., 2017).
  • Development of Redox-active Materials : Studies on compounds like 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) explore the structural properties leading to singlet ground states, highlighting the potential of tert-butyl-based compounds in creating materials with unique electronic properties (Kanno et al., 1993).

Biological and Pharmacological Research

  • Metabolism Studies in Insects and Mice : The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in various species, including insects and mice, was explored to understand the oxidation processes of tert-butyl groups and the N-methyl group, offering insights into the environmental and biological fate of these compounds (Douch & Smith, 1971).
  • Chemoselective Nitration : Research on the use of tert-butyl nitrite as a safe and chemoselective nitrating agent demonstrates the potential of tert-butyl-based compounds in synthetic chemistry, particularly for modifying phenolic substrates while preserving other sensitive functional groups (Koley et al., 2009).

Environmental and Stability Studies

  • Deprotection of tert-Butyl Carbamates : The investigation into using aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, esters, and ethers showcases the compound's significance in synthetic processes that require environmentally benign conditions and selective deprotection strategies (Li et al., 2006).

Safety And Hazards

The safety data sheet for Tert-butyl methyl(3-nitrophenyl)carbamate indicates that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . In case of contact, wash off with soap and plenty of water . If swallowed or inhaled, seek medical advice .

Future Directions

While specific future directions for Tert-butyl methyl(3-nitrophenyl)carbamate are not mentioned, the field of carbamate synthesis is advancing with new methods being developed . These include the use of nonmetallic regenerable reagents and CO2 capture agents for the direct conversion of low-concentration CO2 into carbamates .

properties

IUPAC Name

tert-butyl N-methyl-N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMFFGDPISPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468098
Record name TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(3-nitrophenyl)carbamate

CAS RN

528882-15-7
Record name TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl(3-nitrophenyl)carbamate (6.0 g) in DMF (35 mL) in a 100 mL 3-neck RBF equipped with N2 Bubbler and thermo pocket was added NaH (1.21 g) portion wise and stirred 1.0 hr at room temperature. Methyl iodide (5.37 g in 15 mL DMF) was added dropwise to the reaction mixture at 0° C. The mixture was allowed to cool to room temperature and stirred for 2 hr. The reaction was monitored on TLC using hexane:ethyl acetate (9:1) as mobile phase. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. to give 6.0 g of tert-butyl methyl(3-nitrophenyl)carbamate 7. 1H NMR: DMSO-d6 (400 MHz): 1.43 (s, 9H), 3.26 (s, 3H), 7.62 (t, 1H, J=8.4), 7.77 (d, 1H, J=8), 8.00 (d, 1H, J=9.2), 8.18 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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35 mL
Type
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Reaction Step One
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1.21 g
Type
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Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Four
Name
hexane ethyl acetate
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Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 2.1 g, 41.8 mmol) in DMF (80 mL) at 0° C. was added a solution of tert-butyl 3-nitrophenylcarbamate (18) (8.3 g, 34.9 mmol) in DMF (50 mL). The mixture was stirred at 0° C. for 0.5 hour before CH3I (4.9 mL, 52.35 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours, diluted with water (200 mL), and extracted with DCM (60 mL×3). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to afford tert-butyl methyl(3-nitrophenyl)carbamate (19) 8.8 g as yellow solid (yield 100%). LC-MS (ESI): m/z (M+1) 253.
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl (3-nitrophenyl)carbamate (6.0 g) in DMF (35 mL) in a 100 mL 3-neck RBF equipped with N2 Bubbler and thermo pocket was added NaH (1.21 g) portion wise and stirred 1.0 hr at room temperature. Methyl iodide (5.37 g in 15 mL DMF) was added dropwise to the reaction mixture at 0° C. The mixture was allowed to cool to room temperature and stirred for 2 hr. The reaction was monitored on TLC using hexane:ethyl acetate (9:1) as mobile phase. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. to give 6.0 g of tert-butyl methyl(3-nitrophenyl)carbamate 7. 1H NMR: DMSO-d6 (400 MHz): 1.43 (s, 9H), 3.26 (s, 3H), 7.62 (t, 1H, J=8.4), 7.77 (d, 1H, J=8), 8.00 (d, 1H, J=9.2), 8.18 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl methyl(3-nitrophenyl)carbamate
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Reactant of Route 3
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